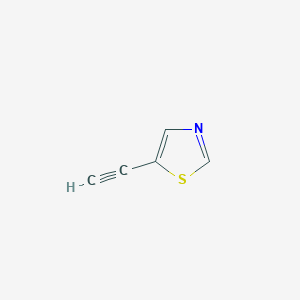

5-Ethynyl-1,3-thiazole

Overview

Description

5-Ethynyl-1,3-thiazole is a heterocyclic compound that belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. Thiazoles are known for their significance in medicinal chemistry and as scaffolds in the synthesis of various heterocyclic compounds. The ethynyl group attached to the thiazole ring can serve as a reactive site for further chemical modifications, making it a versatile intermediate for organic synthesis.

Synthesis Analysis

The synthesis of thiazole derivatives, including those with ethynyl groups, can be achieved through various methods. For instance, the electrochemical oxidative intramolecular N-S bond formation is a facile and efficient protocol for constructing substituted thiazoles, as demonstrated in the synthesis of 5-amino-1,2,4-thiadiazoles . Additionally, the introduction of ethynylene spacers into thiazole derivatives can be performed using coupling reactions of terminal alkynes, which is a method that could potentially be adapted for the synthesis of this compound . Moreover, the synthesis of thiazoles from terminal alkynes, sulfonyl azides, and thionoesters through a sequential procedure involving copper(I)-catalyzed cycloaddition followed by rhodium(II)-catalyzed reaction and aromatization has been reported .

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be characterized using various spectroscopic techniques and crystallography. For example, the crystal structure of ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate, a related thiazole derivative, was determined to crystallize in the monoclinic system, and its molecular packing was analyzed using Hirshfeld surface analysis and density functional theory (DFT) calculations . These techniques could be applied to this compound to gain insights into its molecular geometry and electronic structure.

Chemical Reactions Analysis

Thiazole derivatives can undergo a range of chemical reactions, which can be influenced by the presence of substituents such as the ethynyl group. The reactivity of thiazoles can be explored through various reactions, including those that lead to the formation of metal complexes. For instance, the synthesis and characterization of metal complexes of a thiazole derivative were studied, which involved coordination to metal ions via nitrogen and oxygen atoms . The ethynyl group in this compound could potentially offer additional coordination sites or influence the reactivity of the thiazole ring in such complexation reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are crucial for their application in various fields, including optoelectronics and semiconducting materials. The optoelectronic and semiconducting properties of conjugated polymers containing thiazole units have been investigated using DFT calculations, which provide insights into the electronic properties such as band gap, molecular orbital energy levels, and reorganization energy . These properties are essential for understanding the behavior of this compound in electronic applications and can guide the design of new materials with desired characteristics.

Scientific Research Applications

Radioligand Development

5-Ethynyl-1,3-thiazole derivatives are used in the development of radioligands for brain imaging. For instance, [11C]SP203, synthesized using a precursor derived from 2-fluoromethyl-4-((trimethylsilyl)ethynyl)-1,3-thiazole, serves as a radioligand for imaging metabotropic glutamate 5 receptors (mGluR5) in the brain with PET scanning. This compound shows promise in providing significant mGluR5-specific signals in the monkey brain and potentially in human studies as well (Siméon et al., 2012).

Antitumor and Antiviral Activities

The versatility of this compound is highlighted in its application in synthesizing compounds with antitumor and antiviral activities. Thiazole derivatives, including those related to this compound, have been identified for their promising antitumor and moderate antiviral activities. These derivatives are synthesized as part of broader efforts to explore novel biorelevant small molecules for medicinal chemistry (Atamanyuk et al., 2014).

Peptide Mimicking Scaffolds

This compound and its analogs are used in synthetic peptidomimetics. These compounds, by virtue of their structural and electronic properties, can influence molecular conformation and facilitate interactions with proteins. This makes them valuable in the development of peptidomimetics as protein mimicking scaffolds and modulators of various biological targets (Mak et al., 2015).

Drug Discovery

The 1,3-thiazole core structure, to which this compound is related, is a critical element in drug discovery. This structure is widely found in pharmacologically active substances and is leveraged for lead generation and optimization in drug development. Thiazole derivatives are involved in synthesizing a wide range of bioactive agents, sensors, catalysts, and therapeutic agents, underscoring their importance in heterocyclic chemistry and drug design (Ayati et al., 2015).

Synthesis of Novel Heterocycles

This compound serves as a building block for synthesizing novel heterocycles. These heterocycles are designed as potential anti-hepatic cancer agents. The synthesis involves cyclocondensation reactions and the development of new classes of therapeutic agents, highlighting the compound's utility in creating biologically active molecules (Rashdan et al., 2021).

Mechanism of Action

Target of Action

5-Ethynyl-1,3-thiazole, like other thiazole derivatives, is known to interact with a variety of biological targets. Thiazoles have been found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antineoplastic drug molecules . .

Mode of Action

For instance, some thiazole derivatives have been found to inhibit enzymes, acting by competition for these target enzymes and by stopping the elongation of the viral nucleic acid chain .

Biochemical Pathways

For example, thiazole is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .

Pharmacokinetics

It is known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Result of Action

Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

It is known that thiazole is a clear pale yellow liquid with a boiling point of 116–118°c and specific gravity 12 .

properties

IUPAC Name |

5-ethynyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3NS/c1-2-5-3-6-4-7-5/h1,3-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWFJFVXHZUVMSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CN=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20591425 | |

| Record name | 5-Ethynyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

872122-41-3 | |

| Record name | 5-Ethynyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ethynyl-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[d]isoxazol-5-amine](/img/structure/B1289357.png)

![5-[4-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B1289359.png)

![[3,3'-Bipyridin]-5-amine](/img/structure/B1289392.png)